molecular formula C7H11Cl3 B8651905 1,1,5-Trichloro-3,3-dimethylpent-1-ene CAS No. 74580-59-9

1,1,5-Trichloro-3,3-dimethylpent-1-ene

Cat. No.: B8651905
CAS No.: 74580-59-9
M. Wt: 201.5 g/mol
InChI Key: AXOLUEXMIKZJNV-UHFFFAOYSA-N
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Description

1,1,5-Trichloro-3,3-dimethylpent-1-ene (C₇H₁₁Cl₃) is a chlorinated alkene featuring three chlorine atoms at positions 1 and 5, along with two methyl groups at position 2. Its structure includes a terminal double bond (pent-1-ene), which enhances reactivity in chemical synthesis. The compound is primarily used as a precursor in agrochemical manufacturing, notably for synthesizing azole fungicides via reactions with phenols (e.g., 2,4-dichlorophenol) . Its preparation involves established methods documented in U.S. patent applications, highlighting its industrial relevance .

Properties

CAS No.

74580-59-9

Molecular Formula

C7H11Cl3

Molecular Weight

201.5 g/mol

IUPAC Name

1,1,5-trichloro-3,3-dimethylpent-1-ene

InChI

InChI=1S/C7H11Cl3/c1-7(2,3-4-8)5-6(9)10/h5H,3-4H2,1-2H3

InChI Key

AXOLUEXMIKZJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCl)C=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to chlorinated alkenes and alkanes with analogous functional groups:

Compound CAS No. Structure Key Features
1,1,5-Trichloro-3,3-dimethylpent-1-ene Not provided C₇H₁₁Cl₃; terminal alkene, 3,3-dimethyl High reactivity due to alkene; used in fungicide synthesis
1,1,1-Trichloroethane 71-55-6 C₂H₃Cl₃; fully substituted chloroalkane Solvent properties; environmental persistence
1,1,2-Trichloroethane 79-00-5 C₂H₃Cl₃; vicinal chlorine substitution Higher toxicity than 1,1,1-isomer; restricted use due to carcinogenicity
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃; linear propane backbone Soil contaminant; studied for genotoxicity and carcinogenicity

Key Observations :

  • Substitution Position : Unlike trichloroethanes/propanes (saturated hydrocarbons), 1,1,5-Trichloro-3,3-dimethylpent-1-ene’s alkene group enables nucleophilic addition and cyclization reactions, critical for forming heterocyclic fungicides .

Environmental and Toxicological Profiles

Compound Environmental Behavior Toxicity
1,1,5-Trichloro-3,3-dimethylpent-1-ene Limited data; likely moderate persistence due to chlorine content No direct studies; inferred low acute toxicity based on structural analogs
1,1,1-Trichloroethane High persistence in soil (30091: 3CLRSTHN SOIL,REC MG/KG) and sediment CNS depressant; less toxic than 1,1,2-isomer
1,2,3-Trichloropropane Mobile in groundwater; detected in agricultural soils (NTP, 2020) Confirmed carcinogen (NTP); targets liver and kidneys

Notes:

  • Regulatory scrutiny of 1,2,3-Trichloropropane highlights the need for proactive toxicity assessments of chlorinated precursors like 1,1,5-Trichloro-3,3-dimethylpent-1-ene .

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